![molecular formula C20H16ClNO3 B3010190 Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate CAS No. 1185125-31-8](/img/structure/B3010190.png)
Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives are a group of organic compounds that have been widely studied due to their versatile applications in many significant fields . They are designed and synthesized by chemists through new strategies and the synthesized molecules are screened for their efficacy against typical drugs in the market .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step procedures. For example, a novel candidate of pyrazole-bearing quinoline was synthesized through the Suzuki coupling reaction followed by deprotection .Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinoline derivatives are synthesized using various methods. For instance, microwave irradiation has been used for the synthesis of quinoline scaffolds . This method is efficient, rapid, and can be implemented to increase atom economy .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For instance, 2-Chloro-6-methoxy-4-methyl-quinoline has a molecular weight of 207.66 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of various quinoline derivatives, including those related to Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate, plays a crucial role in pharmaceutical research. These compounds often serve as intermediates in the development of pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
- The synthetic routes to these quinoline derivatives often involve complex reactions with various substituents, showcasing their chemical versatility and potential in drug development (Manoj & Prasad, 2010).
Applications in Medicinal Chemistry
- Quinoline derivatives, similar to this compound, have been studied for their potential as anti-tuberculosis agents. These studies focus on the antitubercular activity of these compounds, which can be influenced by different substituents on the quinoline nucleus (Jaso, Zarranz, Aldana, & Monge, 2005).
- The synthesis and antimicrobial evaluation of new quinoline derivatives indicate their potential as antimicrobial agents, highlighting the relevance of these compounds in addressing various microbial infections (Kumar & Kumar, 2021).
Potential in Molecular Docking and Antiviral Studies
- Quinoline derivatives have been explored for their potential in molecular docking studies and as inhibitors of Hepatitis B Virus replication. These findings underscore the potential of quinoline derivatives in antiviral research (Kovalenko et al., 2020).
Wirkmechanismus
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit various biological and pharmaceutical activities, such as anti-bacterial, anti-inflammatory, anti-microbial, anti-malarial, anti-HIV, anti-tubercular, and anti-cancer activities .
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of quinoline derivatives research involve the development of more efficient synthesis methods and the exploration of their biological and pharmaceutical activities. Researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .
Eigenschaften
IUPAC Name |
methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHPFQOUOYKXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)
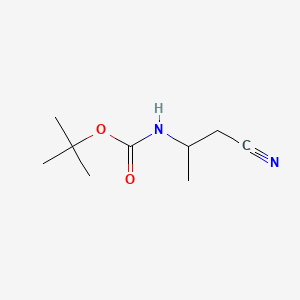
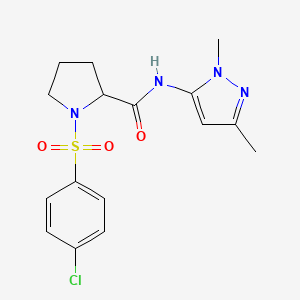
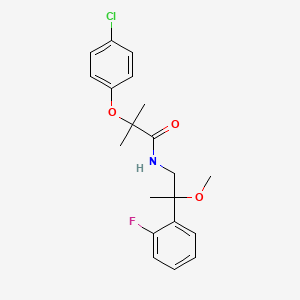
![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)


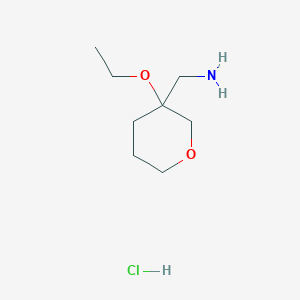
![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)
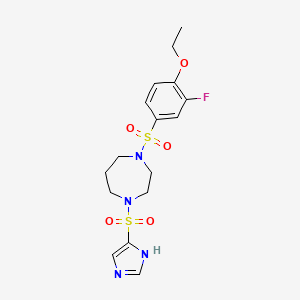
![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)
